2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with an amino group at position 2, a chlorine atom at position 5, and a carboxylic acid group at position 4
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-aminothiazole and chlorinating agents.
Reaction Conditions: One common method involves the chlorination of 2-aminothiazole using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at position 5.
Industrial Production: Industrial production methods often involve optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom at position 5 can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.
Mechanism of Action
Target of Action
2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . They have also been shown to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Mode of Action
It is known that 2-aminothiazole derivatives can act as potential inhibitors . They interact with their targets and cause changes that lead to their therapeutic effects.
Biochemical Pathways
2-aminothiazole derivatives have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
2-aminothiazole derivatives have been found to exhibit significant antibacterial and antifungal potential . They have also shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage, including potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives may have targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles .
Scientific Research Applications
2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates with antibacterial, antifungal, and anticancer properties.
Biological Studies: It serves as a key intermediate in the development of compounds for studying enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is utilized in the production of specialty chemicals, agrochemicals, and dyes.
Comparison with Similar Compounds
2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure with a methyl group instead of chlorine.
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid: Similar structure with a phenyl group instead of chlorine.
Uniqueness: 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
2-amino-5-chloro-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUVWRRBVRRNFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635993 |
Source
|
Record name | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101242-22-2 |
Source
|
Record name | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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